molecular formula C12H9NO3 B1628176 2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid CAS No. 868171-81-7

2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B1628176
CAS No.: 868171-81-7
M. Wt: 215.2 g/mol
InChI Key: IXDWSPYXCCAUAW-UHFFFAOYSA-N
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Description

2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid is a chemical compound with the molecular formula C12H9NO3. It is a derivative of pyridine, featuring a phenyl group attached to the pyridine ring and a carboxylic acid group at the third position

Mechanism of Action

Target of Action

It’s known that similar compounds are often used as drug precursors or perspective ligands , suggesting potential interactions with various biological targets.

Mode of Action

It’s synthesized from the reaction of meldrum’s acid with triethyl orthoformate and aniline, which reacts with active methylene nitriles . This suggests that it may interact with its targets through similar chemical reactions.

Result of Action

As a potential drug precursor or ligand , it could have various effects depending on the specific targets and pathways it interacts with.

Biochemical Analysis

Biochemical Properties

2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been identified as a potential complexating agent, which means it can form stable complexes with metal ions and other biomolecules . This property is particularly useful in pharmaceutical applications, where it can enhance the stability and efficacy of drugs. The compound interacts with enzymes such as nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases, which are involved in redox reactions. These interactions can modulate the activity of these enzymes, thereby influencing metabolic pathways and cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. It has been shown to exhibit neuroprotective effects, which can be attributed to its ability to modulate cell signaling pathways and gene expression . The compound influences cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and energy production. Additionally, it has been observed to affect cell proliferation and apoptosis, making it a potential candidate for cancer research and therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular functions . For example, the compound can inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can alter the phosphorylation status of target proteins, thereby affecting gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that the compound can have sustained effects on cellular functions, including prolonged modulation of enzyme activities and gene expression. These temporal effects are crucial for understanding the potential therapeutic applications of the compound.

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have revealed important insights into its pharmacological properties. The compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological responses . At very high doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites. The compound’s role in these pathways underscores its potential impact on cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are essential for the compound’s biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound has been observed to localize in specific cellular compartments, such as the mitochondria and the nucleus . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these compartments. The presence of the compound in these subcellular locations allows it to interact with specific biomolecules, thereby exerting its biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid typically involves the reaction of Meldrum's acid with phenylhydrazine. The reaction proceeds under acidic conditions, often using a strong acid like hydrochloric acid as a catalyst. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carboxylic acid group to an alcohol.

  • Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using strong nucleophiles like sodium hydroxide.

Major Products Formed:

  • Oxidation: The oxidation of the compound can yield pyridine-3,5-dicarboxylic acid.

  • Reduction: Reduction can produce 2-hydroxy-1-phenyl-1,2-dihydropyridine-3-carboxylic acid.

  • Substitution: Substitution reactions can lead to various substituted pyridine derivatives.

Scientific Research Applications

2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

  • Medicine: It has potential therapeutic applications, including the development of new drugs.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-oxo-1,2-dihydropyridine-3-carboxylic acid

  • 2-oxo-1-phenyl-1,2-dihydropyridine-4-carboxylic acid

  • 2-oxo-1,2-dihydropyridine-4-carboxylic acid

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Properties

IUPAC Name

2-oxo-1-phenylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-11-10(12(15)16)7-4-8-13(11)9-5-2-1-3-6-9/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDWSPYXCCAUAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610610
Record name 2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868171-81-7
Record name 2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of methyl 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate (70 mg, 0.31 mmol) and LiOH (40 mg) in methanol (6 mL) and water (1 mL) was stirred at rt overnight. To the reaction mixture were added EtOAc (50 mL) and 1 N aq HCl (15 mL), EtOAc layer was separated, dried over MgSO4, and concentrated in vacuo to obtain the acid (55 mg, 83%) as a light yellow solid. 1H NMR (DMF-d7) δ 11.77 (br s, 1H), 8.57 (dd, 1H, J=7.4, 2.0 Hz), 8.26 (dd, 1H, J=6.6, 1.6 Hz ), 7.64-7.55 (m, 5H), 6.88 (t, 1H, J=7.0 Hz); MS(ESI+) m/z 216.2 (M+H)+.
Quantity
70 mg
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reactant
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40 mg
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6 mL
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1 mL
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solvent
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50 mL
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Quantity
15 mL
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reactant
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Quantity
0 (± 1) mol
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reactant
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Yield
83%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

The heterocyclic amide derivatives 100 and 105 can be prepared according to the synthetic routes described in Schemes 18 and 19. To this end, methyl 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate (97) can be obtained in a two step process beginning with commercially available (E)-dimethyl 2-(3-methoxyallylidene)malonate (95) (Scheme 18). Thus, treatment of compound 95 with aniline at room temperature can provide intermediate 96, which can then cyclized in the presence of a base, such as sodium hydride in dimethylsulfoxide to generate 97. Hydrolysis of intermediate 97 under basic conditions can provide 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid (98). The carboxylic acid 98 can then be coupled with the aniline derivative 99 in the presence of a coupling reagent, such as 1-(dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt) in DMF to furnish the desired compound 100.
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Synthesis routes and methods V

Procedure details

A mixture of methyl 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate (70 mg, 0.31 mmol) and LiOH (40 mg) in methanol (6 mL) and water (1 mL) was stirred at rt overnight. To the reaction mixture were added EtOAc (50 mL) and 1 N aq HCl (15 mL). The EtOAc layer was separated, dried over MgSO4, and concentrated in vacuo to afford the product (55 mg, 83%) as a light yellow solid. 1H NMR (DMF-d7) δ 11.77 (br s, 1H), 8.57 (dd, 1H, J=7.4, 2.0 Hz), 8.26 (dd, 1H, J=6.6, 1.6 Hz), 7.64-7.55 (m, 5H), 6.88 (t, 1H, J=7.0 Hz); MS (ESI+) m/z 216.2 (M+H)+.
Quantity
70 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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